molecular formula C7H2BrFIN B2738463 4-Bromo-2-fluoro-6-iodobenzonitrile CAS No. 796968-89-3

4-Bromo-2-fluoro-6-iodobenzonitrile

Cat. No.: B2738463
CAS No.: 796968-89-3
M. Wt: 325.907
InChI Key: AVOJNETXISRKKX-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-iodobenzonitrile (CAS 796968-89-3) is a versatile multihalogenated benzonitrile derivative of high value in organic synthesis and materials science research. Its molecular formula is C 7 H 2 BrFIN, with a molecular weight of 325.90 g/mol . This compound is characterized by the presence of three distinct halogen substituents—bromo, fluoro, and iodo—positioned around a central benzonitrile scaffold. The strong electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the aromatic ring, making it an excellent precursor for metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, where the iodine and bromo groups offer orthogonal reactivity . The strategic placement of halogen atoms activates the ring for sequential functionalization via nucleophilic aromatic substitution (SNAr), with the fluorine atom being particularly susceptible to displacement by nucleophiles due to the powerful electron-withdrawing effect of the nitrile group . This reactivity profile makes this compound a critical building block for constructing complex molecular architectures, including pharmaceuticals, agrochemicals, and functional materials like organic light-emitting diodes (OLEDs) . Researchers utilize this compound to develop structure-activity relationships and synthesize diverse heterocyclic systems. Handle with care; this product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

IUPAC Name

4-bromo-2-fluoro-6-iodobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrFIN/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOJNETXISRKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)I)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Bromo 2 Fluoro 6 Iodobenzonitrile and Analogues

Strategies for Ortho-Halogenation of Benzonitriles

The introduction of halogen atoms at the positions ortho (adjacent) to the cyano group in benzonitriles presents a considerable synthetic challenge. The powerful electron-withdrawing nature of the nitrile functionality deactivates the aromatic ring, rendering it less susceptible to standard electrophilic halogenation reactions. Consequently, specialized methods are required to achieve the desired regioselectivity and yield.

One of the most effective strategies is directed ortho-metalation (DoM) . This technique leverages the directing ability of the cyano group to facilitate the removal of a proton from an adjacent carbon atom by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). The resulting ortho-lithiated species is a potent nucleophile that can then react with an electrophilic halogen source (e.g., iodine, N-bromosuccinimide) to install a halogen atom with high precision at the ortho position.

Another powerful, albeit less common for this specific transformation, approach is transition-metal-catalyzed C-H activation . In this method, a catalyst, often based on palladium, rhodium, or ruthenium, selectively cleaves a C-H bond at the ortho position, guided by the coordinating effect of the nitrile group. The resulting organometallic intermediate can then be functionalized with a halogenating agent.

Development of Convergent and Divergent Synthetic Routes

The efficient construction of complex molecules like 4-bromo-2-fluoro-6-iodobenzonitrile often relies on carefully planned synthetic routes that can be either convergent or divergent. A convergent synthesis involves the independent preparation of key molecular fragments that are then joined together in the later stages. In contrast, a divergent approach begins with a common, multifunctional intermediate that is subsequently elaborated into a variety of related structures.

Metal-Halogen Exchange and Subsequent Electrophilic Functionalization

Metal-halogen exchange is a cornerstone of organometallic chemistry and provides a powerful tool for the regioselective functionalization of polyhalogenated aromatics. This reaction involves the exchange of a halogen atom (typically bromine or iodine) with a metal, most commonly lithium or magnesium. The rate of this exchange is dependent on the halogen, with the C-I bond reacting much faster than the C-Br bond. This selectivity allows for the targeted formation of an organometallic species from a di- or trihalogenated precursor.

For instance, starting with a dibromo-iodobenzonitrile, treatment with an organolithium reagent at low temperatures would selectively cleave the more reactive carbon-iodine bond, generating an aryllithium intermediate. This intermediate can then be "quenched" with an electrophilic halogenating agent to introduce a different halogen at that specific position. This method is particularly valuable for creating intricate patterns of halogen substitution that would be difficult to achieve by other means.

Cross-Coupling Reactions for Aryl-Halogen Bond Formation

Transition-metal-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of new bonds. While typically used for creating carbon-carbon or carbon-heteroatom bonds, these reactions can also be adapted for the introduction of halogens.

The Sandmeyer reaction is a classic method that converts an aromatic amine (aniline) into a diazonium salt, which can then be displaced by a variety of nucleophiles, including halides. This provides a reliable route to introduce bromine, chlorine, or iodine onto an aromatic ring. For the synthesis of this compound, a precursor aniline (B41778) with the desired substitution pattern could be diazotized and subsequently treated with a halide source.

Furthermore, palladium-catalyzed reactions can be employed to interconvert halogens. For example, a palladium-catalyzed reaction can facilitate the conversion of an aryl bromide to an aryl iodide through a process analogous to the Finkelstein reaction, using a source of iodide.

Nucleophilic Aromatic Substitution (SNAr) Approaches for Ortho-Fluoro and Ortho-Iodo Substitution

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing nucleophiles onto an aromatic ring that is activated by electron-withdrawing groups. The cyano group is a strong activating group, making the ortho and para positions susceptible to nucleophilic attack.

The introduction of fluorine is often achieved via the Halex (halogen exchange) reaction . In this process, a leaving group, such as a nitro group or a chlorine atom, positioned ortho to the nitrile is displaced by a fluoride (B91410) anion, typically from a source like potassium fluoride or cesium fluoride. The reaction often requires high temperatures and aprotic polar solvents.

While less common due to the lower reactivity of iodide as a nucleophile in SNAr, the introduction of an ortho-iodo group via this pathway is possible with highly activated substrates. This would involve the displacement of a suitable leaving group by an iodide salt.

Catalytic Advancements in Benzonitrile (B105546) Synthesis

The field of catalysis has provided numerous innovations that have streamlined the synthesis of complex benzonitriles. The development of new catalysts and ligands has led to milder reaction conditions, broader substrate scope, and improved yields and selectivities.

Palladium-Catalyzed Transformations

Palladium catalysis is preeminent in the synthesis of substituted aromatics. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling are just two examples of the vast array of palladium-catalyzed reactions that have transformed synthetic chemistry.

In the context of this compound synthesis, palladium catalysis can be employed at various stages. The cyano group itself can be installed via a palladium-catalyzed cyanation of an aryl halide or triflate precursor. This reaction, often using zinc cyanide or potassium ferrocyanide as the cyanide source, is a reliable method for forming the benzonitrile core.

Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in building the halogenated scaffold. For example, a precursor molecule could be assembled piece by piece using sequential Suzuki or Stille couplings to introduce different aryl or alkyl groups, followed by halogenation. The continuous development of new phosphine (B1218219) ligands for palladium has been critical in overcoming the challenges associated with sterically hindered or electronically deactivated substrates, which are often encountered in the synthesis of polysubstituted aromatics.

Data Tables

Table 1: Key Synthetic Reactions and Their Applications

Reaction TypeDescriptionApplication in Synthesis of Halogenated Benzonitriles
Directed ortho-metalation (DoM)Deprotonation ortho to a directing group followed by electrophilic quench.Regioselective introduction of halogens adjacent to the nitrile group.
Metal-Halogen ExchangeSelective exchange of a halogen (I > Br) with a metal (e.g., Li).Generation of specific aryllithium intermediates from polyhalogenated precursors for further functionalization.
Sandmeyer ReactionConversion of an aniline to a diazonium salt, followed by halide displacement.Introduction of bromo or iodo substituents onto the aromatic ring.
Nucleophilic Aromatic Substitution (SNAr)Displacement of a leaving group by a nucleophile on an activated aromatic ring.Introduction of fluorine (via Halex reaction) or other halogens ortho to the nitrile group.
Palladium-Catalyzed CyanationIntroduction of a cyano group onto an aryl halide or triflate.Formation of the benzonitrile core from a pre-functionalized aromatic ring.

Copper-Mediated Cyanation Strategies

Copper-mediated cyanation represents a powerful and widely used method for the introduction of a nitrile group onto an aromatic ring. This transformation is crucial for the synthesis of benzonitriles from aryl halides. The classic Rosenmund-von Braun reaction, which utilizes stoichiometric amounts of copper(I) cyanide at high temperatures, has been significantly improved upon with the development of catalytic systems that operate under milder conditions.

Modern copper-catalyzed cyanation reactions often employ various copper sources, ligands, and cyanide sources to enhance reactivity and functional group tolerance. For the synthesis of a halogenated benzonitrile like this compound, an appropriately substituted dihalo-iodobenzene precursor would be subjected to a cyanation reaction. The choice of catalyst and conditions is critical to selectively replace a halogen with a cyano group, typically targeting the most reactive C-X bond (often C-I).

Key components of modern copper-mediated cyanation strategies include:

Copper Source: Copper(I) salts such as CuI, CuBr, or CuCN are commonly used.

Ligands: The addition of ligands can accelerate the reaction and improve yields. Common ligands include 1,10-phenanthroline (B135089) and various diamines.

Cyanide Source: While traditional methods use toxic metal cyanides like KCN or NaCN, newer methods have explored less toxic alternatives. nih.govresearchgate.net A combination of ammonium (B1175870) bicarbonate and N,N-dimethylformamide (DMF) can serve as an in-situ source of cyanide. nih.gov

Solvent: High-boiling polar aprotic solvents like DMF, NMP, or DMA are often employed.

Table 1: Comparison of Copper-Mediated Cyanation Methods

Method Copper Source Cyanide Source Typical Conditions Advantages Disadvantages
Rosenmund-von Braun CuCN (stoichiometric) CuCN High temperature (200 °C) Simple Harsh conditions, stoichiometric copper
Catalytic Cu/Ligand CuI (catalytic) KCN, NaCN 80-120 °C Milder conditions, lower copper loading Use of toxic cyanides
In-situ Cyanide Source CuI (catalytic) (NH4)HCO3/DMF 120 °C Avoids handling of solid toxic cyanides nih.gov May require specific substrates

Heterogeneous Catalysis in Ammoxidation Processes for Halogenated Benzonitriles

Ammoxidation is an industrial process for the synthesis of nitriles from the corresponding methyl-substituted aromatics using ammonia (B1221849) and oxygen. wikipedia.org This method offers a more atom-economical and environmentally friendly alternative to traditional multi-step synthetic routes. For the production of halogenated benzonitriles, a corresponding halogenated toluene (B28343) derivative serves as the starting material.

The reaction is typically carried out in the gas phase at high temperatures over a solid catalyst. The choice of catalyst is crucial for achieving high conversion and selectivity towards the desired nitrile, minimizing the formation of byproducts such as carbon oxides.

Commonly used catalysts for ammoxidation are mixed metal oxides, often containing vanadium and molybdenum. wikipedia.org The catalytic performance can be significantly influenced by the catalyst composition, preparation method, and reaction conditions. For instance, vanadium-based catalysts are widely employed for the ammoxidation of toluene and its derivatives. tue.nlgoogle.com

Table 2: Heterogeneous Catalysts for Ammoxidation of Halogenated Toluenes

Catalyst System Support Typical Reaction Temperature (°C) Key Findings
V₂O₅/Al₂O₃ Alumina 350-500 Standard catalyst for toluene ammoxidation. google.com
Bi-Mo oxides --- 400-500 The original Sohio catalyst for propylene (B89431) ammoxidation. wikipedia.org
CrVO₄ --- 380-420 Exhibited excellent performance for the ammoxidation of 2-chlorotoluene (B165313). researchgate.net

The ammoxidation of halogen-substituted toluenes is a viable route to halogenated benzonitriles. wikipedia.orgresearchgate.net For example, 2-chlorotoluene and 4-chlorotoluene (B122035) can be converted to their corresponding benzonitriles. wikipedia.org

Regioselective Functionalization Techniques

The synthesis of highly substituted aromatic compounds often requires methods for the regioselective introduction of functional groups. Directed metalation and the exploitation of steric and electronic effects are key strategies to achieve this control.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that coordinates to an organolithium or other strong base, directing deprotonation to the adjacent ortho-position. baranlab.orgorganic-chemistry.org The resulting aryl anion can then react with a variety of electrophiles to introduce a new substituent.

Common DMGs include amides, carbamates, and methoxy (B1213986) groups. wikipedia.orgnih.gov The strength of the DMG can influence the efficiency of the ortho-lithiation. For a substrate containing multiple potential sites for metalation, the choice of DMG and reaction conditions can allow for precise control over the position of functionalization. In the context of synthesizing precursors to this compound, a strategically placed DMG could be used to introduce one of the halogen atoms or the nitrile group (or its precursor) at a specific position on the aromatic ring.

The existing substituents on an aromatic ring have a profound influence on the regioselectivity of subsequent reactions, a principle that is fundamental to the synthesis of polysubstituted aromatics. These effects can be broadly categorized as electronic and steric.

Electronic Effects: Substituents are classified as either activating or deactivating, and as ortho-, para-, or meta-directing for electrophilic aromatic substitution. wikipedia.orglibretexts.org

Activating groups donate electron density to the ring, making it more nucleophilic and increasing the rate of electrophilic substitution. These are typically ortho-, para-directing.

Deactivating groups withdraw electron density from the ring, making it less nucleophilic and decreasing the reaction rate. Most deactivating groups are meta-directing. Halogens are an exception; they are deactivating yet ortho-, para-directing. pressbooks.pub

In a molecule like this compound, the nitrile group is a strong deactivating, meta-directing group. The halogens are deactivating but ortho-, para-directing. The fluorine atom exerts a strong inductive electron-withdrawing effect. The relative reactivity of the different positions on the ring towards further substitution would be a complex interplay of these competing electronic effects.

Steric Effects: The size of a substituent can hinder the approach of a reagent to an adjacent position, a phenomenon known as steric hindrance. libretexts.org In a polysubstituted ring, bulky groups can block ortho-positions, favoring reaction at less sterically crowded sites. For instance, in electrophilic aromatic substitution reactions, a bulky activating group may lead to a higher proportion of the para-substituted product over the ortho-substituted product. pressbooks.pub

The relative reactivity of the halogens in nucleophilic aromatic substitution is also an important consideration. Generally, the order of reactivity for halogens as leaving groups in SNAr reactions is F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.

Green Chemistry Principles in the Synthesis of Halogenated Benzonitriles

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. yale.eduacs.org The application of these principles to the synthesis of halogenated benzonitriles can lead to more sustainable and efficient manufacturing processes.

Key green chemistry principles relevant to the synthesis of these compounds include:

Prevention of Waste: Designing synthetic routes that generate minimal waste is a primary goal. yale.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Ammoxidation, for example, is a highly atom-economical process.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. yale.eduskpharmteco.com This includes avoiding highly toxic reagents like KCN and seeking safer alternatives. nih.govresearchgate.net

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. yale.edu Catalytic copper-mediated cyanations and heterogeneous catalytic ammoxidation are examples of this principle in action.

Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary or innocuous wherever possible. yale.edu Research into solvent-free reactions or the use of greener solvents like water or ionic liquids is an active area of investigation. nih.gov

Design for Energy Efficiency: Energy requirements should be minimized by conducting reactions at ambient temperature and pressure whenever possible. yale.edu

Reactivity and Mechanistic Investigations of 4 Bromo 2 Fluoro 6 Iodobenzonitrile

Exploration of Halogen-Dependent Reactivity

The presence of iodine, bromine, and fluorine atoms on the same aromatic ring allows for a detailed exploration of their distinct chemical behaviors. This differential reactivity is primarily governed by the varying strengths of the carbon-halogen bonds and the unique electronic and steric properties of each halogen.

The reactivity of the halogen substituents in 4-Bromo-2-fluoro-6-iodobenzonitrile is largely dictated by the carbon-halogen (C-X) bond dissociation energy. The C-I bond is the longest and weakest, followed by the C-Br bond, while the C-F bond is the shortest and strongest. libretexts.orgstackexchange.com This hierarchy in bond strength is the principal factor determining the selectivity in many transformations, particularly in metal-catalyzed cross-coupling reactions.

The iodine atom is the most reactive site for oxidative addition to a low-valent metal catalyst (e.g., Palladium(0) or Copper(I)), a key step in many cross-coupling reactions. acs.org The C-I bond is significantly weaker than the C-Br and C-F bonds, allowing for its selective activation under mild conditions. The C-Br bond can also participate in such reactions, but typically requires more forcing conditions (e.g., higher temperatures or more reactive catalysts/ligands). In contrast, the C-F bond is generally inert to these types of transformations due to its high strength. libretexts.org

In the context of nucleophilic aromatic substitution (SNAr), the reactivity order can be different. The rate of SNAr reactions is influenced by both the ability of the halogen to act as a leaving group and the electrophilicity of the carbon atom to which it is attached. While iodide is the best leaving group among the halogens, the extreme polarity of the C-F bond, induced by fluorine's high electronegativity, can make the attached carbon highly electrophilic and susceptible to nucleophilic attack. libretexts.org The strong electron-withdrawing nitrile group, positioned para to the bromine and ortho to the iodine and fluorine, activates the entire ring towards nucleophilic attack. libretexts.orgwikipedia.org

Table 1: General Properties and Reactivity Trends of Halogen Substituents
PropertyFluorine (C-F)Bromine (C-Br)Iodine (C-I)
Bond Dissociation Energy (kJ/mol)~544~339~272
Electronegativity (Pauling Scale)3.982.962.66
Reactivity in Cross-CouplingVery Low / InertModerateHigh
Leaving Group Ability in SNArGoodBetterBest

The differential reactivity of the halogens enables a range of selective transformations on the this compound core.

Selective Cross-Coupling at the C-I Bond: Palladium- or copper-catalyzed reactions, such as Suzuki, Sonogashira, Heck, or Buchwald-Hartwig couplings, can be performed with high selectivity at the C-I position. By carefully controlling the reaction conditions (e.g., using mild catalysts and lower temperatures), the C-Br and C-F bonds remain intact. For instance, a Suzuki coupling with an arylboronic acid would selectively yield a 4-bromo-2-fluoro-6-arylbenzonitrile. nih.gov

Sequential Cross-Coupling: Following a selective reaction at the C-I position, a second cross-coupling can be carried out at the C-Br position by employing more forcing conditions, such as a more active catalyst system or higher temperatures. This stepwise approach allows for the controlled, regioselective introduction of two different functional groups.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom, being ortho to the activating nitrile group and another halogen (iodine), is a prime site for SNAr reactions. libretexts.org Reaction with a strong nucleophile, such as an alkoxide or an amine, can selectively displace the fluoride (B91410) ion, especially given the stabilization of the intermediate Meisenheimer complex by the adjacent electron-withdrawing groups. libretexts.orglibretexts.org The iodine, despite being a better leaving group, is sterically hindered by the adjacent nitrile group, potentially favoring substitution at the less hindered fluorine position.

Halogen-Metal Exchange: The C-I bond is also the most susceptible to halogen-metal exchange, for example, using organolithium or Grignard reagents at low temperatures. uni-muenchen.de This would generate a highly reactive organometallic species at the C-6 position, which can then be trapped with various electrophiles to introduce a new substituent, leaving the bromine and fluorine atoms untouched.

Table 2: Predicted Selective Transformations of this compound
Reaction TypeReagents & ConditionsPrimary Reactive SitePredicted Major Product
Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄, Base, Mild Temp.C-I4-Bromo-2-fluoro-6-arylbenzonitrile
Sonogashira CouplingTerminal Alkyne, Pd/Cu catalyst, BaseC-I4-Bromo-2-fluoro-6-(alkynyl)benzonitrile
Nucleophilic Aromatic SubstitutionNaOR, DMSO, HeatC-F4-Bromo-6-iodo-2-alkoxybenzonitrile
Halogen-Metal Exchangen-BuLi, THF, -78 °C; then E⁺C-I4-Bromo-2-fluoro-6-(E)benzonitrile

Mechanistic Studies of Key Reactions

Understanding the mechanisms through which this compound reacts is crucial for predicting its behavior and designing synthetic strategies.

The cleavage of the C-X bonds in this molecule can occur through several mechanisms depending on the reaction conditions.

Oxidative Addition: In transition-metal-catalyzed cross-coupling, the C-I bond, being the weakest, undergoes oxidative addition to a metal center (e.g., Pd(0)) to form a C-Pd(II)-I species. This is the rate-determining step in many catalytic cycles. The C-Br bond can undergo the same process, but requires a higher activation energy. acs.org

Reductive Cleavage: Electrochemical or photochemical methods can induce cleavage of the C-X bonds. mdpi.com The reduction potential follows the order C-I < C-Br < C-Cl < C-F, meaning the C-I bond is the easiest to reduce. mdpi.com This process typically involves the formation of a radical anion, which then fragments to release a halide ion and an aryl radical. mdpi.com

Heterolytic Cleavage in SNAr: In nucleophilic aromatic substitution, the C-X bond breaks heterolytically after the initial nucleophilic attack, with the halogen departing as an anion (X⁻). The stability of the departing anion (I⁻ > Br⁻ > F⁻) contributes to its leaving group ability. stackexchange.com

The SNAr mechanism is particularly relevant for this compound due to the presence of the electron-withdrawing nitrile group and the ortho/para arrangement of the halogens. libretexts.orgwikipedia.org The generally accepted mechanism proceeds via an addition-elimination pathway. libretexts.org

Nucleophilic Attack: A nucleophile adds to one of the halogen-bearing carbons of the aromatic ring. Attack at the fluorine-bearing carbon (C-2) is highly probable. This is because the fluorine atom is strongly electron-withdrawing, making the attached carbon highly electrophilic, and it is positioned ortho to the activating nitrile group. libretexts.org

Formation of a Meisenheimer Complex: The addition of the nucleophile breaks the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. libretexts.orglibretexts.org The negative charge is delocalized across the ring and, crucially, onto the oxygen and nitrogen atoms of the cyano group. The presence of the other halogens (iodine and bromine) also contributes to the stabilization of this intermediate through their inductive electron-withdrawing effects.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the halide leaving group from the tetrahedral intermediate. Fluoride is a reasonably good leaving group in SNAr reactions, especially when the ring is highly activated. researchgate.net

While fluoride is generally considered a poorer leaving group than bromide or iodide in SN2 reactions, in SNAr the rate-determining step is often the initial nucleophilic attack. The high electronegativity of fluorine strongly activates the carbon for this initial attack, often compensating for its poorer leaving group ability. libretexts.orgresearchgate.net

The C-H bonds on the aromatic ring of this compound (at positions 3 and 5) can also be sites of reactivity through C-H activation. These reactions are typically catalyzed by transition metals like palladium, rhodium, or ruthenium and offer a direct route to functionalization without pre-activating the C-H bond. acs.orgnih.gov

The cyano group can act as a directing group in ortho C-H activation processes. snnu.edu.cn In this molecule, this would direct functionalization to the C-H bond at the C-5 position, which is adjacent to the bromine. However, the steric bulk and electronic influence of the adjacent halogens (iodine at C-6 and bromine at C-4) would significantly impact the feasibility and regioselectivity of such a reaction. An intermolecular C-H activation could involve coupling with another aromatic compound, an alkene, or an alkyne. researchgate.net The mechanism typically involves the coordination of the directing group to the metal center, followed by cyclometalation to form a metallacyclic intermediate, which then reacts with the coupling partner. nih.gov Given the high reactivity of the C-I bond, C-H activation processes would need to be carefully designed to compete with oxidative addition at the C-I site.

Advanced Spectroscopic and Structural Elucidation Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For 4-Bromo-2-fluoro-6-iodobenzonitrile, ¹H, ¹³C, and ¹⁹F NMR would provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to be simple, showing two distinct signals for the two aromatic protons. Due to the various halogen substituents, these protons will be in different chemical environments, and their chemical shifts and coupling constants would confirm their relative positions on the benzene (B151609) ring.

¹³C NMR: The ¹³C NMR spectrum will display seven unique signals, one for each carbon atom in the molecule, as they are all chemically non-equivalent. savemyexams.com The chemical shifts of the carbon atoms are influenced by the electronegativity and spatial arrangement of the halogen substituents. rsc.orgbhu.ac.in The carbon attached to the nitrile group typically resonates in the 110-120 ppm range. oregonstate.edu The carbons bonded to the halogens will exhibit characteristic shifts influenced by the heavy atom effect of iodine and bromine, and the high electronegativity of fluorine. rsc.orgbhu.ac.in

¹⁹F NMR: The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom. The chemical shift of this signal provides a sensitive probe of the local electronic environment. alfa-chemistry.com Coupling between the fluorine and neighboring protons would be observable in the ¹H and ¹⁹F spectra, providing further confirmation of the substitution pattern. acs.orgcore.ac.uk

Expected NMR Data for this compound (Illustrative)

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H7.5 - 7.8dJ(H,H) = 8-9
¹H7.8 - 8.1dJ(H,H) = 8-9
¹³C (C-CN)~115s-
¹³C (C-I)~90-100s-
¹³C (C-F)~160-165dJ(C,F) = 240-260
¹³C (C-Br)~120-125s-
¹³C (CH)~130-140d-
¹³C (CH)~135-145d-
¹⁹F-100 to -120tJ(F,H) = 8-10

Note: The data in this table is illustrative and represents expected values based on known trends for similar compounds. Experimental verification is required for precise values.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides unparalleled insight into the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. For this compound, a single-crystal X-ray diffraction study would be instrumental in understanding its solid-state packing and the nature of intermolecular forces at play.

Halogenated benzonitriles are known to form specific intermolecular interactions, most notably halogen bonds. acs.org A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species. In the case of this compound, the iodine and bromine atoms could potentially form halogen bonds with the nitrogen atom of the nitrile group of neighboring molecules. acs.org These interactions can play a crucial role in directing the crystal packing. acs.org The fluorine atom, being the most electronegative, is less likely to act as a halogen bond donor. Studies on related halobenzonitriles have shown that cyano-halogen interactions are significant in their crystal structures. acs.org

Expected Crystallographic Data for this compound (Illustrative)

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pbca
Intermolecular InteractionsC−I···N halogen bonds, C−Br···N halogen bonds, π-π stacking

Note: The data in this table is illustrative and represents expected values based on known crystal structures of similar compounds. Experimental determination is necessary for actual structural parameters.

Advanced Vibrational Spectroscopy (Fourier Transform Infrared, Raman) for Functional Group Analysis and Bonding Characteristics

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule. For this compound, these techniques would confirm the presence of the nitrile group and provide information on the carbon-halogen bonds.

The most characteristic vibration would be the C≡N stretching mode, which is expected to appear in the range of 2220-2240 cm⁻¹ in the IR and Raman spectra. The exact frequency can be influenced by the electronic effects of the halogen substituents. osti.gov The carbon-halogen stretching vibrations will appear at lower frequencies. The C-F stretch is typically observed in the 1200-1000 cm⁻¹ region. The C-Br and C-I stretching vibrations are found at much lower wavenumbers, often below 600 cm⁻¹. The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and the aromatic ring vibrations (C=C stretching) will appear in the 1600-1400 cm⁻¹ region. Normal coordinate analysis on related substituted benzonitriles has shown that force constants are transferable, allowing for predictable vibrational frequencies. nih.govnih.gov

Expected Vibrational Frequencies for this compound (Illustrative)

Vibrational ModeExpected Wavenumber (cm⁻¹)Technique
C-H stretch (aromatic)3050 - 3100FTIR, Raman
C≡N stretch2220 - 2240FTIR, Raman
C=C stretch (aromatic)1400 - 1600FTIR, Raman
C-F stretch1100 - 1250FTIR
C-Br stretch500 - 600Raman
C-I stretch450 - 550Raman

Note: The data in this table is illustrative and based on typical values for substituted benzonitriles. Experimental spectra are required for accurate assignments.

Electronic Spectroscopy (UV-Vis, Fluorescence, Transient Absorption) for Characterizing Electronic States and Optical Properties

Electronic spectroscopy techniques, such as UV-Vis absorption and fluorescence spectroscopy, provide information about the electronic transitions within a molecule and its photophysical properties.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound is expected to show absorption bands in the ultraviolet region, corresponding to π-π* transitions within the aromatic system. The presence of the halogen and nitrile substituents will influence the position and intensity of these absorption bands. Halogen substitution on a benzene ring can cause a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted benzene.

Fluorescence Spectroscopy: Many benzonitrile (B105546) derivatives exhibit fluorescence. researchgate.net The fluorescence properties, including the quantum yield and lifetime, are sensitive to the nature and position of the substituents. The heavy atoms (bromine and iodine) in this compound could potentially quench fluorescence through enhanced intersystem crossing, a process that populates the triplet state from the excited singlet state.

Transient Absorption Spectroscopy: This technique can be used to study the properties of short-lived excited states, such as triplet states. For this compound, transient absorption could provide insights into the dynamics of intersystem crossing and the lifetime of the triplet state.

Expected Electronic Spectroscopy Data for this compound (Illustrative)

ParameterExpected Value
λmax (UV-Vis)240 - 290 nm
Molar Absorptivity (ε)10,000 - 15,000 M⁻¹cm⁻¹
Emission Maximum (Fluorescence)300 - 350 nm (if fluorescent)
Fluorescence Quantum Yield (Φf)Low (due to heavy atom effect)

Note: The data in this table is illustrative and based on the properties of similar aromatic compounds. Experimental measurements are needed to determine the actual optical properties.

Mass Spectrometry for Molecular Confirmation and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks separated by two mass units (M⁺ and M+2⁺).

The fragmentation of the molecular ion under electron ionization would likely involve the loss of the halogen atoms and the nitrile group. The relative ease of cleavage of the carbon-halogen bonds is typically C-I > C-Br > C-Cl > C-F. Therefore, the loss of an iodine atom would be a prominent fragmentation pathway. Other possible fragmentations include the loss of a bromine atom, a cyano radical (·CN), or combinations of these losses. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecular ion and its fragments with high accuracy.

Expected Mass Spectrometry Data for this compound (Illustrative)

IonExpected m/z
[M]⁺325/327
[M-I]⁺198/200
[M-Br]⁺246
[M-CN]⁺299/301

Note: The m/z values are based on the most abundant isotopes. The table is illustrative, and the actual fragmentation pattern would need to be determined experimentally.

Computational and Theoretical Studies on 4 Bromo 2 Fluoro 6 Iodobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules and predicting their reactivity.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has been instrumental in understanding the mechanical properties and reaction mechanisms of halogenated benzonitriles. For instance, studies on 4-halobenzonitriles (where the halogen is chlorine, bromine, or iodine) have utilized DFT calculations to analyze the strength and nature of halogen bonds, which are crucial in directing their crystal packing and, consequently, their physical properties. iucr.orgresearchgate.net Research on 4-iodobenzonitrile (B145841), for example, has shown that the C–I···N≡C halogen bond is the strongest among the halogens, but also the most sensitive to geometric deviations from linearity, explaining its brittle nature compared to the more flexible chloro- and bromo-analogues. researchgate.net

For 4-bromo-2-fluoro-6-iodobenzonitrile, DFT calculations would be essential in predicting its reactivity in various chemical transformations. For instance, in reactions like the Suzuki coupling, understanding the electronic effects of the three different halogen substituents would be key to predicting which C-X bond is most likely to undergo oxidative addition. researchgate.net Computational studies on substituted aryltetrazines, which can be synthesized from corresponding benzonitriles, have demonstrated that orbital energies calculated by DFT can effectively estimate reactivity, particularly for inverse electron-demand Diels-Alder reactions. chemrxiv.org Such an approach could be applied to predict the bioorthogonal reactivity of derivatives of this compound. chemrxiv.orgacs.org

Table 1: Predicted Reactivity Characteristics based on Analogous Systems

Predicted PropertyBasis of Prediction (Analogous System)Potential Application
Site of Halogen BondingDFT studies on 4-iodobenzonitrile and other iodo-substituted perfluorobenzenes. iucr.orgresearchgate.netCrystal engineering and design of supramolecular assemblies.
Susceptibility to Nucleophilic AttackComputational studies on substituted benzonitriles. researchgate.netSynthesis of derivatives and functional materials.
Bioorthogonal ReactivityDFT calculations on substituted aryltetrazines. chemrxiv.orgacs.orgDevelopment of probes for chemical biology.

Prediction of Spectroscopic Properties

Computational methods are also employed to predict the spectroscopic properties of molecules. For related compounds like 4-bromo-2-fluorobenzonitrile, experimental FT-IR and Raman spectra are available. nih.gov Theoretical calculations using DFT can be used to simulate these vibrational spectra, allowing for the assignment of specific vibrational modes to the observed peaks. This can provide a deeper understanding of the molecule's structure and bonding. Similarly, predictions of 1H, 13C, and 19F NMR chemical shifts can be made, which are invaluable for structural elucidation and for studying intermolecular interactions in solution. acs.org For this compound, such calculations would be particularly useful in distinguishing the signals in its complex NMR spectra.

Molecular Dynamics Simulations for Condensed Phase Behavior and Supramolecular Assembly

Molecular dynamics (MD) simulations offer a way to study the behavior of molecules in the condensed phase, providing insights into their aggregation, self-assembly, and the dynamics of their interactions over time. While specific MD simulations for this compound are not reported, studies on similar molecules highlight the potential of this technique. For example, MD simulations of 1,2-dibromohomoallylic alcohols have been used to rationalize the selectivities observed in their cyclization reactions to form dihydrofurans. nih.gov This demonstrates how MD can be used to understand reaction dynamics and outcomes.

For this compound, MD simulations could be employed to model its behavior in different solvents, predicting its solubility and aggregation tendencies. Furthermore, simulations could be used to explore the formation of supramolecular assemblies, such as those directed by halogen bonding and π-π stacking, providing a dynamic picture of how these interactions lead to ordered structures in the solid state.

Analysis of Non-Covalent Interactions

Non-covalent interactions play a pivotal role in determining the crystal packing and, consequently, the material properties of molecular solids. In a molecule as heavily halogenated as this compound, these interactions are expected to be particularly significant.

Halogen Bonding (XB) in Halogenated Benzonitriles

Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. iucr.orgnih.gov In halogenated benzonitriles, the nitrile nitrogen atom is a common halogen bond acceptor. Studies on 4-halobenzonitriles have extensively characterized the C–X···N≡C halogen bond. iucr.orgresearchgate.netacs.org The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl. researchgate.net

In this compound, both the iodine and bromine atoms are potential halogen bond donors. The iodine atom, being the most polarizable, is expected to form the strongest halogen bonds. The fluorine atom, due to its high electronegativity and low polarizability, is generally a poor halogen bond donor. nih.gov Computational studies on iodo-substituted perfluorobenzenes have shown that iodine can form strong halogen bonds with various acceptors. researchgate.net Therefore, it is highly probable that the supramolecular structure of this compound will be heavily influenced by C–I···N and potentially C–Br···N halogen bonds.

Table 2: Expected Halogen Bond Characteristics in this compound

Halogen Bond TypeExpected StrengthBasis of Prediction (Analogous System)
C–I···NStrongStudies on 4-iodobenzonitrile and iodo-substituted perfluorobenzenes. researchgate.netresearchgate.net
C–Br···NModerateStudies on 4-bromobenzonitrile. researchgate.net
C–F···NWeak/UnlikelyGeneral principles of halogen bonding. nih.gov

π-π Stacking and C-H···π Interactions in Self-Assembly

Aromatic rings, such as the benzene (B151609) ring in this compound, can engage in π-π stacking interactions. These interactions, driven by a combination of electrostatic and dispersion forces, are crucial for the stabilization of crystal structures. The introduction of electron-withdrawing halogen substituents can modulate the electronic properties of the aromatic ring, influencing the nature and strength of π-π stacking. researchgate.net In the case of 4-iodobenzonitrile, offset π-π stacking interactions have been observed to play a role in its crystal packing, although they are generally weaker than the primary halogen bonds. nih.govresearchgate.net

Given the presence of multiple halogens, the benzene ring in this compound is expected to be electron-deficient. This could favor interactions with electron-rich aromatic systems or lead to specific offset stacking arrangements to minimize electrostatic repulsion.

Structure-Property Relationship Studies of this compound and Analogues

The physicochemical properties and reactivity of this compound are intricately linked to the nature and position of its halogen substituents on the benzonitrile (B105546) framework. The interplay of electronic and steric effects, along with the propensity of the halogens to engage in non-covalent interactions, dictates the molecule's behavior. Studies on analogous halogenated benzonitriles provide significant insights into these structure-property relationships.

The reactivity of halogenated benzonitriles in reactions such as nucleophilic aromatic substitution is highly dependent on the identity of the halogen atom acting as a leaving group. Research on meta-halo-3-methylbenzonitrile derivatives in microwave-induced [¹⁸F]fluorination has demonstrated a clear reactivity trend. In dimethyl sulfoxide (B87167) (DMSO), the order of reactivity was found to be F >> Br > Cl >>> I. This indicates that the fluoro substituent is the most labile, while the iodo substituent is the least reactive under these conditions. The significantly higher reactivity of the fluoro-substituted compound is attributed to the strong electron-withdrawing nature of fluorine, which activates the aromatic ring towards nucleophilic attack. Conversely, the iodo-substituted precursor yielded no product, highlighting its poor leaving group ability in this specific reaction.

In another study involving nucleophilic aromatic substitution on ortho-halonitrobenzenes, a different reactivity pattern was observed where both o-fluoronitrobenzene and o-iodonitrobenzene were reactive, while the chloro and bromo analogues were not. The reactivity of the fluoro derivative is expected due to the inductive effect of fluorine. The unexpected reactivity of the iodo-compound is suggested to be due to the relief of steric strain when transitioning to the Meisenheimer intermediate state, a factor that is less significant for the smaller bromine and chlorine atoms. This highlights that for polysubstituted benzonitriles like this compound, the reactivity at a specific position will be a complex function of both the electronic effects of all substituents and potential steric relief.

The solid-state architecture of halogenated benzonitriles is often governed by a network of weak intermolecular interactions, including halogen bonds (X···N, X···X) and π-π stacking. The position of the halogen substituent can drastically influence the resulting supramolecular assembly. For instance, the crystal structure of para-iodobenzonitrile features linear C≡N···I bonded strands, whereas meta-iodobenzonitrile forms zigzag chains dominated by I···I interactions. In cocrystals of 1-bromo-2,3,5,6-tetrafluorobenzene (B75777) with acetonitrile, a competition between C–H···N hydrogen bonds and C–Br···N halogen bonds was observed, demonstrating the subtle balance of forces that dictate crystal packing. For this compound, one can anticipate a complex interplay of C–I···N, C–Br···N, and potentially C–F···N interactions, alongside other stacking forces, which will define its crystal structure.

The following tables summarize comparative data for this compound and its analogues, illustrating the structure-property relationships discussed.

Table 1: Comparative Reactivity of Halogenated Benzonitrile Analogues in Nucleophilic [¹⁸F]Fluorination

Precursor (meta-halo-3-methylbenzonitrile)SolventLabeling Yield (%)
Fluoro-DMSO64
Bromo-DMSO13
Chloro-DMSO9
Iodo-DMSO0
Data sourced from a study on microwave-induced nucleophilic [¹⁸F]fluorination.

Applications of 4 Bromo 2 Fluoro 6 Iodobenzonitrile and Its Derivatives in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate in Multi-Step Organic Synthesis

The strategic placement of bromo, fluoro, and iodo groups on the benzonitrile (B105546) scaffold makes 4-bromo-2-fluoro-6-iodobenzonitrile a highly valuable intermediate in multi-step organic synthesis. The differential reactivity of the carbon-halogen bonds allows for selective transformations, enabling the construction of complex molecular architectures. For instance, the carbon-iodine bond is generally more reactive towards cross-coupling reactions, such as Suzuki and Sonogashira couplings, compared to the carbon-bromine bond. This chemoselectivity allows for the sequential introduction of different functional groups.

Aryl nitriles are recognized as important precursors for the synthesis of heterocyclic compounds. googleapis.com The cyano group can be transformed into various other functional groups, including amines, amides, and carboxylic acids, further expanding the synthetic utility of this compound. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of target molecules in medicinal chemistry applications.

Development of Advanced Functional Materials

The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of advanced functional materials with applications in optoelectronics and nonlinear optics.

Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Emitters

In the field of organic light-emitting diodes (OLEDs), there is a continuous search for new materials that can achieve high efficiency and long operational lifetimes. researchgate.net Thermally activated delayed fluorescence (TADF) has emerged as a key mechanism for realizing high internal quantum efficiencies in OLEDs by harvesting both singlet and triplet excitons. nih.gov TADF emitters are typically designed with donor and acceptor units to achieve a small singlet-triplet energy splitting (ΔEST). nih.gov

While direct applications of this compound in OLEDs are not extensively documented, its derivatives, particularly those incorporating donor moieties, are of interest. The electron-withdrawing nature of the benzonitrile core, enhanced by the fluorine substituent, can be combined with various electron-donating groups to create donor-acceptor (D-A) type TADF emitters. nih.gov The design of novel near-infrared (NIR) TADF emitters is a particularly active area of research, with potential applications in night-vision displays, optical communication, and bio-imaging. nih.govrsc.org The development of such materials often involves the use of π-electron-deficient nitrogen heterocycles as acceptor units. nih.gov

Nonlinear Optical (NLO) Materials

Nonlinear optical (NLO) materials are essential for a range of photonic applications, including frequency conversion and optical switching. researchgate.net The development of organic NLO materials is driven by their potentially large second-order optical nonlinearities. researchgate.net While there is no specific mention of this compound in the context of NLO materials in the provided search results, related halogenated compounds are studied for these properties. The polarization of the molecule, induced by the electron-withdrawing and donating substituents, is a key factor for NLO activity.

Polymers and Nanomaterials

The versatility of this compound as a synthetic intermediate extends to the creation of novel polymers and nanomaterials. The bromo and iodo functionalities can serve as reactive sites for polymerization reactions, such as polycondensation or cross-coupling polymerizations, to form functional polymers with tailored properties.

For instance, photoredox catalysis has been employed for the dehalogenation of related iodobenzonitrile compounds using amphiphilic single-chain polymeric nanoparticles as nanoreactors in aqueous media. d-nb.info This highlights the potential for incorporating such halogenated benzonitriles into polymer structures to create functional materials for catalysis or other applications.

Supramolecular Chemistry and Crystal Engineering with Halogenated Benzonitriles

Halogen bonding has emerged as a powerful and reliable non-covalent interaction for the construction of supramolecular assemblies and the rational design of crystal structures, a field known as crystal engineering. oup.comnih.govacs.org The halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base. acs.org The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl) and is enhanced by the presence of electron-withdrawing groups on the molecule. nih.govacs.org

This compound, with its iodine and bromine atoms, can act as a potent halogen bond donor. The nitrile group, being a Lewis base, can act as a halogen bond acceptor. researchgate.netacs.org This dual functionality allows for the formation of intricate supramolecular architectures through self-assembly. The study of halogen bonding in iodophthalonitrile derivatives and other halogenated benzonitriles has provided insights into the formation of 2D networks and even helical structures. researchgate.net The directionality and tunability of halogen bonds make them valuable tools for controlling the solid-state packing of molecules, which in turn influences the material's properties. acs.org

Design and Synthesis of Ligands and Catalysts Precursors

The distinct reactivity of the halogen atoms in this compound makes it an attractive precursor for the synthesis of novel ligands for coordination chemistry and catalysis. Through selective cross-coupling reactions, various coordinating moieties can be introduced at the ortho- and para-positions relative to the nitrile group. The resulting ligands can then be used to form metal complexes with potential applications in catalysis or as functional materials. For example, a patent describes the borylation of 2-fluoro-4-bromobenzonitrile, a related compound, to create substituted arene borane (B79455) compounds that are useful as intermediates in organic synthesis. googleapis.com

Future Research Directions and Outlook

Innovations in Green and Sustainable Synthetic Routes

The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For 4-bromo-2-fluoro-6-iodobenzonitrile, this translates to exploring catalytic systems that minimize waste, reduce energy consumption, and utilize renewable resources.

Future research will likely focus on:

Catalyst Development: Designing novel catalysts, potentially based on earth-abundant metals, for the selective halogenation and cyanation of aromatic precursors. mdpi.com This moves away from traditional stoichiometric reagents that generate significant waste.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry offers superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Alternative Solvents: Investigating the use of greener solvents, such as bio-derived solvents or supercritical fluids like carbon dioxide, to replace hazardous organic solvents commonly used in organic synthesis. mdpi-res.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The distinct electronic and steric properties imparted by the fluorine, bromine, and iodine substituents, along with the nitrile group, open avenues for discovering new chemical reactions.

Key areas for exploration include:

Selective Cross-Coupling Reactions: Developing highly selective catalysts that can differentiate between the bromo and iodo substituents, allowing for sequential and site-specific functionalization. This would enable the construction of complex molecular architectures from a single starting material.

Photoredox and Electrocatalysis: Harnessing the power of light and electricity to drive novel transformations of this compound. tesisenred.net These methods can often proceed under mild conditions and access reactive intermediates that are difficult to generate using traditional thermal methods.

Frustrated Lewis Pair Chemistry: Investigating the potential of this compound to participate in frustrated Lewis pair (FLP) chemistry, where the combination of a sterically hindered Lewis acid and Lewis base can activate small molecules and facilitate unusual reactions. d-nb.info

Rational Design of New Functional Materials with Tunable Properties

The unique substitution pattern of this compound makes it an ideal building block for the creation of advanced functional materials with tailored electronic, optical, and physical properties.

Future research will likely concentrate on:

Organic Electronics: Incorporating this molecule into the design of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The fluorine and nitrile groups can influence the energy levels and charge transport properties of the resulting materials. worktribe.com

Halogen Bonding in Crystal Engineering: Utilizing the iodine and bromine atoms as powerful halogen bond donors to direct the self-assembly of molecules into well-defined supramolecular architectures. researchgate.netiucr.orgrsc.org This allows for the construction of co-crystals and other materials with predictable structures and properties. researchgate.netresearchgate.net

Luminescent Materials: Exploring the synthesis of derivatives of this compound that exhibit interesting photoluminescent properties, such as aggregation-induced emission (AIE). worktribe.com

Advanced Computational Approaches for Predictive Chemistry and Materials Science

Computational chemistry is an indispensable tool for understanding and predicting the behavior of molecules and materials, thereby guiding experimental efforts.

Future directions in this area include:

Predicting Reactivity: Employing density functional theory (DFT) and other computational methods to model the reactivity of this compound in various chemical reactions. acs.orgnih.gov This can help in identifying the most promising reaction conditions and predicting the formation of new products.

Simulating Material Properties: Using computational simulations to predict the electronic, optical, and mechanical properties of materials derived from this compound. researchgate.net This can accelerate the discovery of new materials with desired functionalities.

Understanding Non-covalent Interactions: Performing high-level theoretical calculations to gain a deeper understanding of the nature and strength of halogen bonding and other non-covalent interactions involving this molecule. acs.org This knowledge is crucial for the rational design of self-assembling systems.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-fluoro-6-iodobenzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : Sequential halogenation is a common approach. Begin with a fluorobenzonitrile precursor, followed by bromination using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C. Iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) under controlled stoichiometry. Reaction optimization should include monitoring by TLC and GC-MS to track intermediate purity. Adjust reaction time and temperature to minimize polyhalogenation byproducts .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Use 19F^{19}\text{F} and 13C^{13}\text{C} NMR to confirm halogen positions and nitrile group integrity.
  • Mass Spectrometry : High-resolution ESI-MS can distinguish isotopic patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br}, 127I^{127}\text{I}).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 220–260 nm) quantifies purity. Calibrate with a reference standard from a certified supplier .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer : Use a fume hood, nitrile gloves, and protective eyewear. Store the compound in a sealed, light-resistant container at 2–8°C. Avoid inhalation and skin contact due to potential toxicity (H313/H333 hazards). In case of exposure, rinse with copious water and seek medical evaluation .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using a Bruker D8 Venture system. Refine the structure with SHELXL-2018, applying anisotropic displacement parameters for heavy atoms (Br, I). Compare experimental bond lengths/angles with DFT-optimized models (e.g., Gaussian 16, B3LYP/6-31G**) to validate geometry. Discrepancies >0.05 Å may indicate lattice strain or disorder .

Q. What strategies mitigate contradictory results between spectroscopic and computational data for halogenated benzonitriles?

  • Methodological Answer : Cross-validate using multiple techniques:

  • IR Spectroscopy : Confirm nitrile stretching (~2220 cm1^{-1}) and C–X (X = Br, I) vibrations.
  • DFT Calculations : Simulate NMR chemical shifts (GIAO method) and compare with experimental 1H^{1}\text{H}/13C^{13}\text{C} data.
  • Statistical Analysis : Apply Bland-Altman plots to quantify systematic biases between methods .

Q. How can researchers design experiments to study the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Screen palladium catalysts (e.g., Pd(PPh3_3)4_4, Pd(dba)2_2) and ligands (XPhos, SPhos) in Suzuki-Miyaura couplings. Use a Design of Experiments (DoE) approach to vary temperature (80–120°C), base (K2_2CO3_3, Cs2_2CO3_3), and solvent (toluene, dioxane). Monitor reaction progress via 19F^{19}\text{F} NMR for real-time fluorine displacement tracking .

Q. What analytical methods are suitable for detecting trace impurities in this compound batches?

  • Methodological Answer : Employ LC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid). Use MRM (multiple reaction monitoring) to target common byproducts like dehalogenated or dimerized species. Quantify impurities against a calibration curve, ensuring detection limits <0.1% .

Data Interpretation & Optimization

Q. How should researchers analyze conflicting solubility data for this compound in different solvents?

  • Methodological Answer : Conduct a Hansen Solubility Parameter (HSP) study. Measure solubility in solvents spanning δD (dispersion), δP (polar), and δH (hydrogen bonding) parameters (e.g., DMSO, THF, chloroform). Use HSPiP software to correlate solubility with solvent properties. Outliers may indicate solvent–solute specific interactions (e.g., halogen bonding with DMSO) .

Q. What computational tools aid in predicting the environmental persistence of this compound?

  • Methodological Answer : Apply EPI Suite (EPA) to estimate biodegradation (BIOWIN), bioaccumulation (BCFBAF), and toxicity (ECOSAR). Validate with experimental OECD 301F (ready biodegradability) tests. High log Kow values (>4) suggest bioaccumulation potential, necessitating ecotoxicology assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.